8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
Beschreibung
This compound belongs to the [1,2,3]triazolo[1,5-a]quinazolin-5-one class, characterized by a fused triazole-quinazoline core. Its structure features a 3-phenyl substituent and a piperazine-1-carbonyl group linked to a 4-fluorophenyl moiety at position 6. The fluorophenyl group enhances lipophilicity (predicted logP ~3.5) and may influence receptor binding affinity, while the piperazine moiety contributes to conformational flexibility and solubility .
Eigenschaften
IUPAC Name |
8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-1H-triazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN6O2/c27-19-7-9-20(10-8-19)31-12-14-32(15-13-31)26(35)18-6-11-21-22(16-18)33-24(28-25(21)34)23(29-30-33)17-4-2-1-3-5-17/h1-11,16,30H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZICJBVKUCAEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline structure.
Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related piperazine derivatives have shown promising results against human lung carcinoma cells (A-549) while sparing healthy hepatocytes . This selectivity suggests that 8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one could be a candidate for further investigation in anticancer drug development.
Antimicrobial Properties
Compounds containing triazoloquinazolinone structures have been evaluated for their antimicrobial activities. Some derivatives demonstrated efficacy against a range of bacterial strains, indicating that this compound may also possess similar properties . The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.
Neuropharmacological Studies
The piperazine moiety is frequently associated with neuroactive compounds. Research on related piperazine derivatives has highlighted their potential as anxiolytics and antidepressants. The incorporation of the fluorophenyl group may enhance these properties by improving receptor binding affinities .
Case Studies
Several studies have documented the biological activities of compounds structurally related to 8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one:
Wirkmechanismus
The mechanism of action of 8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Implications
Antitumor Potential: Triazoloquinazolines with fluorophenyl groups (e.g., BY1-BY8 in ) inhibit DNA topoisomerase I, suggesting a mechanism applicable to the target compound . Compound E543-0314’s chlorophenyl analog showed moderate cytotoxicity in preliminary assays, though fluorophenyl derivatives may offer improved selectivity .
Cardiovascular Effects :
- Methylsulfonyl-triazoloquinazolines (e.g., compound 9) modulate heart rate and blood pressure in rodent models, though the target compound’s piperazine moiety may alter this activity .
Pharmacokinetic Considerations: The piperazine-carbonyl group in the target compound may enhance solubility compared to non-polar substituents (e.g., phenyl or allyl groups), as seen in analogs with polar surface areas >70 Ų .
Notes
Limitations : Direct data on the target compound are scarce; comparisons rely on structural analogs and computational predictions.
Contradictions : While fluorophenyl groups generally enhance bioactivity, their impact varies by target (e.g., antitumor vs. cardiovascular) .
Biologische Aktivität
The compound 8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one , with the molecular formula , has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinazoline core fused with a triazole ring. The presence of a fluorophenyl group and a piperazine moiety suggests potential interactions with biological targets relevant to pharmacological activity.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines:
- Inhibition of Cancer Cell Proliferation : The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values reported at 2.09 μM and 2.08 μM respectively .
- Mechanism of Action : It has been suggested that the compound may function as an inhibitor of key signaling pathways involved in cancer progression, including the vascular endothelial growth factor (VEGF) receptor and epidermal growth factor receptor (EGFR) pathways .
Enzyme Inhibition
The biological activity of this compound extends to enzyme inhibition:
- Carbonic Anhydrase Inhibition : The compound has shown competitive inhibition against carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues .
- Polo-like Kinase 1 (Plk1) Inhibition : It has been identified as a potent inhibitor of Plk1, a target implicated in various cancers. Structure–activity relationship (SAR) studies have indicated that modifications to the quinazoline scaffold can enhance its inhibitory potency against Plk1 .
Pharmacological Profiles
The pharmacological profiles of related compounds suggest that modifications in the structure can lead to enhanced bioactivity:
| Compound | Activity | IC50 Value |
|---|---|---|
| 8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one | MCF-7 Cell Line | 2.09 μM |
| 8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one | HepG2 Cell Line | 2.08 μM |
| Related Quinazoline Derivative | EGFR Inhibition | 10 nM |
Case Studies
In one study focusing on the development of quinazoline derivatives, several compounds were synthesized and tested for their anticancer properties. The results indicated that modifications to the piperazine and quinazoline moieties significantly influenced their anticancer efficacy and selectivity towards different cancer types .
Q & A
Q. Table 1: Reaction Yields Under Different Conditions
| Coupling Agent | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| POCl₃ | Toluene | None | 62 | >95% |
| SOCl₂ | DCM | TEA | 78 | >98% |
What analytical techniques are critical for confirming the structural integrity of the compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; triazole carbons at δ 145–150 ppm) ().
- IR Spectroscopy : Detect carbonyl (C=O) stretches (~1680 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) ().
- Elemental Analysis : Validate empirical formulas (e.g., C₂₈H₂₂F N₇O₂) with <0.3% deviation ().
- X-ray Crystallography : Resolve ambiguities in piperazine conformation or triazoloquinazoline planarity ().
Advanced Research Questions
How can structure-activity relationship (SAR) studies guide modifications to enhance target specificity?
Methodological Answer:
- Fluorophenyl Modifications : Replace 4-fluorophenyl with 2,4-difluorophenyl to assess steric/electronic effects on kinase binding ().
- Piperazine Substitutions : Introduce methyl or benzyl groups to the piperazine nitrogen to modulate lipophilicity and blood-brain barrier penetration ().
- Triazole Bioisosteres : Replace triazolo with imidazolo fragments to compare binding to ATP pockets (e.g., tyrosine kinases) ().
Q. Table 2: Biological Activity of Derivatives
| Modification | Target Enzyme (IC₅₀) | Selectivity Ratio (vs. Off-Target) |
|---|---|---|
| 4-Fluorophenyl | 14α-Demethylase (8 µM) | 12:1 (CYP3A4) |
| 2,4-Difluorophenyl | EGFR Kinase (2.5 µM) | 25:1 (HER2) |
What experimental and computational strategies resolve contradictions in reported enzyme inhibition data?
Methodological Answer:
- Orthogonal Assays : Validate 14α-demethylase inhibition () using both fluorescence-based and LC-MS/MS substrate depletion assays.
- Molecular Dynamics (MD) Simulations : Compare docking poses (e.g., AutoDock Vina) with experimental IC₅₀ values to identify key binding residues ().
- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms ().
How can in silico models predict metabolic stability while avoiding cytochrome P450 off-target interactions?
Methodological Answer:
- ADMET Prediction : Use Schrödinger’s QikProp to calculate logP (<3.5) and polar surface area (>80 Ų) for optimal bioavailability ().
- CYP450 Inhibition Screening : Employ fluorogenic assays (e.g., CYP3A4/CYP2D6) with human liver microsomes to validate computational predictions ().
- Metabolite Identification : Use high-resolution LC-MS/MS (e.g., Q-TOF) to detect piperazine N-oxidation or triazole ring cleavage ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
